molecular formula C18H14ClNO3 B12879694 5-Chloro-2-hydroxy-N-[3-(5-methyl-2-furyl)phenyl]benzamide CAS No. 634186-64-4

5-Chloro-2-hydroxy-N-[3-(5-methyl-2-furyl)phenyl]benzamide

Cat. No.: B12879694
CAS No.: 634186-64-4
M. Wt: 327.8 g/mol
InChI Key: FBUADPLNVFXIOL-UHFFFAOYSA-N
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Description

5-Chloro-2-hydroxy-N-(3-(5-methylfuran-2-yl)phenyl)benzamide is an organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a chloro group, a hydroxy group, and a furan ring attached to the benzamide structure. It is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-hydroxy-N-(3-(5-methylfuran-2-yl)phenyl)benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 5-chloro-2-hydroxybenzoic acid and 3-(5-methylfuran-2-yl)aniline.

    Amide Formation: The carboxylic acid group of 5-chloro-2-hydroxybenzoic acid is activated using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). This is followed by the addition of 3-(5-methylfuran-2-yl)aniline to form the amide bond.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the final compound in high purity.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions such as temperature, solvent, and reaction time is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-hydroxy-N-(3-(5-methylfuran-2-yl)phenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or quinone derivative.

    Reduction: The chloro group can be reduced to form a hydroxy derivative.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Reagents such as sodium azide (NaN₃) or thiourea (NH₂CSNH₂) in the presence of a base.

Major Products

    Oxidation: Formation of 5-chloro-2-oxo-N-(3-(5-methylfuran-2-yl)phenyl)benzamide.

    Reduction: Formation of 5-chloro-2-hydroxy-N-(3-(5-methylfuran-2-yl)phenyl)benzylamine.

    Substitution: Formation of 5-azido-2-hydroxy-N-(3-(5-methylfuran-2-yl)phenyl)benzamide.

Scientific Research Applications

5-Chloro-2-hydroxy-N-(3-(5-methylfuran-2-yl)phenyl)benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an antimicrobial or anticancer agent.

    Medicine: Studied for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Chloro-2-hydroxy-N-(3-(5-methylfuran-2-yl)phenyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. For example, it may inhibit the activity of certain kinases or proteases, thereby modulating cellular signaling pathways and exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-2-hydroxy-N-phenylbenzamide
  • 5-Chloro-2-methoxy-N-(3-(5-methylfuran-2-yl)phenyl)benzamide
  • 5-Chloro-2-hydroxy-N-(3-(trifluoromethyl)phenyl)benzamide

Uniqueness

5-Chloro-2-hydroxy-N-(3-(5-methylfuran-2-yl)phenyl)benzamide is unique due to the presence of the 5-methylfuran-2-yl group, which imparts distinct chemical and biological properties. This structural feature may enhance its binding affinity to specific molecular targets and improve its overall biological activity compared to similar compounds.

Properties

CAS No.

634186-64-4

Molecular Formula

C18H14ClNO3

Molecular Weight

327.8 g/mol

IUPAC Name

5-chloro-2-hydroxy-N-[3-(5-methylfuran-2-yl)phenyl]benzamide

InChI

InChI=1S/C18H14ClNO3/c1-11-5-8-17(23-11)12-3-2-4-14(9-12)20-18(22)15-10-13(19)6-7-16(15)21/h2-10,21H,1H3,(H,20,22)

InChI Key

FBUADPLNVFXIOL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)C2=CC(=CC=C2)NC(=O)C3=C(C=CC(=C3)Cl)O

Origin of Product

United States

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